2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine
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Overview
Description
2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine is a chemical compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a pyrazine ring
Mechanism of Action
Target of Action
This compound is a novel molecule synthesized by the combination of piperidine and pyrazine
Biochemical Pathways
The biochemical pathways affected by 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine are currently unknown . As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or amino alcohols.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under conditions that facilitate nucleophilic substitution or addition reactions.
Coupling with Pyrazine: The final step involves coupling the trifluoromethylated piperidine with a pyrazine derivative using coupling agents such as palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazine or piperidine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine
- 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrrole
- 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrimidine
Uniqueness
2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine is unique due to the presence of both the trifluoromethyl group and the pyrazine ring. This combination imparts distinct chemical and physical properties, such as increased stability, enhanced lipophilicity, and specific binding interactions with biological targets. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
pyrazin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)8-1-5-17(6-2-8)10(18)9-7-15-3-4-16-9/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJRZZBBXCPCAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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